Cas no 117646-83-0 (2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester)
117646-83-0 structure
Product Name:2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester
Numero CAS:117646-83-0
MF:C15H28O4
MW:272.380425453186
CID:132810
PubChem ID:4616638
Update Time:2025-04-19
2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester
- 2-[2-(2-ethylhexoxy)ethoxy]ethyl prop-2-enoate
- Di(Ethylene Glycol) 2-Ethylhexyl Ether Acrylate
- 1-(2-Acryloyloxy-aethoxy)-2-(2-aethyl-hexyloxy)-aethan
- 1-(2-acryloyloxy-ethoxy)-2-(2-ethyl-hexyloxy)-ethane
- 2-ETHYL HEXYL DIGLYCOL ACRYLATE
- SCHEMBL57953
- DTXSID30404931
- Di(ethylene glycol)2-ethylhexyl ether acrylate
- 2-(2-(2-ethylhexyloxy)ethoxy)ethyl acrylate
- 117646-83-0
- Di(ethylene glycol) 2-ethylhexyl ether acrylate, contains 500 ppm monomethyl ether hydroquinone as inhibitor, 95%
- 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethyl 2-propenoate
- DB-376526
- 2-(2-((2-Ethylhexyl)oxy)ethoxy)ethyl 2-propenoate
- XNMJQRPYVCIXGZ-UHFFFAOYSA-N
-
- Inchi: 1S/C15H28O4/c1-4-7-8-14(5-2)13-18-10-9-17-11-12-19-15(16)6-3/h6,14H,3-5,7-13H2,1-2H3
- Chiave InChI: XNMJQRPYVCIXGZ-UHFFFAOYSA-N
- Sorrisi: O(CCOCCOC(C=C)=O)CC(CC)CCCC
Proprietà calcolate
- Massa esatta: 272.19900
- Massa monoisotopica: 272.19875937g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 14
- Complessità: 228
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.5
- Superficie polare topologica: 44.8Ų
Proprietà sperimentali
- Colore/forma: liquido
- Densità: 0.946 g/mL at 25 °C(lit.)
- Punto di ebollizione: 340.2°C at 760 mmHg
- Punto di infiammabilità: >230 °F
- Indice di rifrazione: n20/D 1.447(lit.)
- PSA: 44.76000
- LogP: 2.96520
- Solubilità: Non determinato
2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester Informazioni sulla sicurezza
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36/37
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester Letteratura correlata
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
117646-83-0 (2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester) Prodotti correlati
- 103-11-7(2-Ethylhexyl acrylate)
- 1330-61-6(Isodecyl acrylate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso